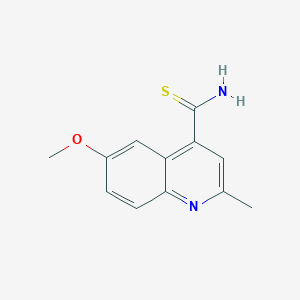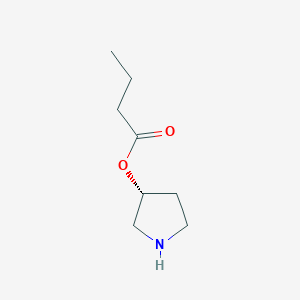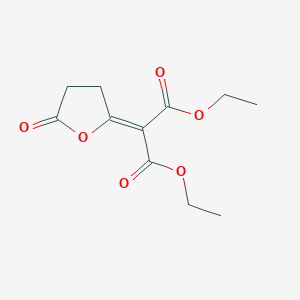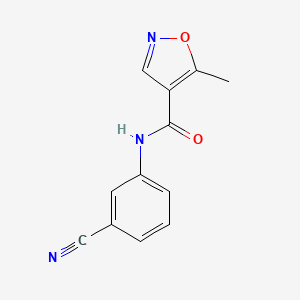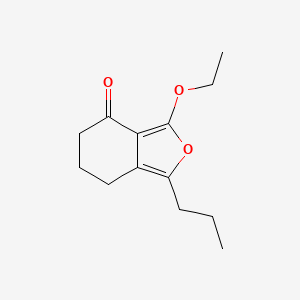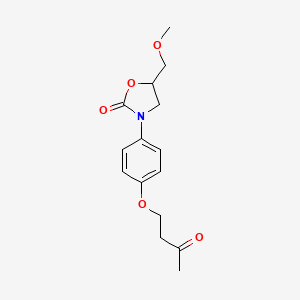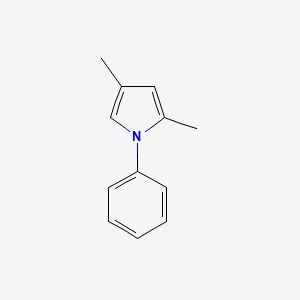
2,4-Dimethyl-1-phenylpyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-1-phenylpyrrole is an organic compound with the molecular formula C12H13N. It belongs to the pyrrole family, which is a class of heterocyclic aromatic organic compounds. Pyrroles are known for their significant roles in various biological and chemical processes. The presence of methyl groups at the 2 and 4 positions, along with a phenyl group at the 1 position, gives this compound unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Dimethyl-1-phenylpyrrole involves the Paal-Knorr synthesis. This method typically uses 2,5-dimethoxytetrahydrofuran and aniline as starting materials. The reaction is catalyzed by iron (III) chloride in water, resulting in the formation of the desired pyrrole derivative under mild conditions .
Another approach involves the condensation of acetophenone oxime with acetylene in the presence of potassium hydroxide and dimethyl sulfoxide (DMSO) at elevated temperatures. This method provides a high yield of 2-phenylpyrrole, which can be further methylated to obtain this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The Paal-Knorr synthesis is favored due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
化学反応の分析
Types of Reactions
2,4-Dimethyl-1-phenylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the phenyl group can be substituted with various electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
科学的研究の応用
2,4-Dimethyl-1-phenylpyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of conductive polymers and materials with unique electrical properties.
作用機序
The mechanism of action of 2,4-Dimethyl-1-phenylpyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Phenylpyrrole: Lacks the methyl groups at the 2 and 4 positions, resulting in different chemical reactivity and properties.
2,5-Dimethyl-1-phenylpyrrole: Similar structure but with methyl groups at the 2 and 5 positions, leading to variations in steric and electronic effects.
Uniqueness
2,4-Dimethyl-1-phenylpyrrole is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and interactions with other molecules. This unique structure makes it valuable in various research and industrial applications.
特性
CAS番号 |
50691-37-7 |
|---|---|
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
IUPAC名 |
2,4-dimethyl-1-phenylpyrrole |
InChI |
InChI=1S/C12H13N/c1-10-8-11(2)13(9-10)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChIキー |
JRQPYISLQCPHBA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN1C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


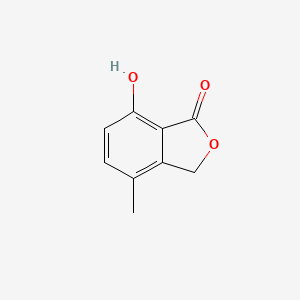
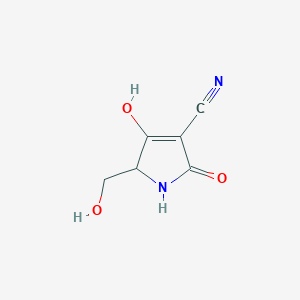

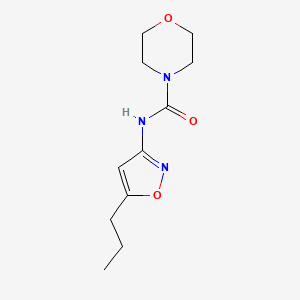
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
